4-(2-Chlorophenyl)piperazine-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14ClN3O2S |
|---|---|
Molecular Weight |
275.76 g/mol |
IUPAC Name |
4-(2-chlorophenyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C10H14ClN3O2S/c11-9-3-1-2-4-10(9)13-5-7-14(8-6-13)17(12,15)16/h1-4H,5-8H2,(H2,12,15,16) |
InChI Key |
LEZCTXCXZDXCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations for 4 2 Chlorophenyl Piperazine 1 Sulfonamide and Its Analogues
Established Synthetic Methodologies for N-Substituted Piperazine (B1678402) Sulfonamides
The traditional synthesis of N-substituted piperazine sulfonamides is a well-documented field, relying on robust and versatile chemical reactions. These methods are foundational to the creation of a diverse range of analogues for various research applications.
Strategies for the Formation of the Piperazine-Sulfonamide Core
The construction of the piperazine-sulfonamide core is a critical step in the synthesis of the target compound and its derivatives. A common and effective method involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base. acs.orgrsc.org This nucleophilic substitution reaction typically proceeds with high efficiency. For instance, the reaction of a substituted piperazine with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, in a solvent like dichloromethane (B109758) and in the presence of a base like triethylamine, yields the corresponding piperazine sulfonamide. rsc.org
Another approach involves the direct coupling of sulfonamides with alcohols, which can be achieved using a magnetite-immobilized nano-Ru catalyst. acs.org This method is noted for its environmental benefits, producing water as the only byproduct. acs.org The reaction proceeds via a domino dehydrogenation-condensation-hydrogenation mechanism, offering a highly atom-efficient route to N-alkylsulfonamides. acs.org
The synthesis can also be initiated from commercially available starting materials, such as the reaction of a racemic piperazine derivative which is then sulfonylated to afford the piperazine sulfonamide. nih.gov This initial step is often followed by a series of transformations to build the desired molecular complexity. nih.gov
Regioselective Introduction of the 2-Chlorophenyl Moiety
The regioselective introduction of the 2-chlorophenyl group onto the piperazine ring is a crucial step that dictates the final structure of the target molecule. Several established methods are employed to achieve this N-arylation with high selectivity.
One of the most prominent methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 1-bromo-2-chlorobenzene (B145985) or 1,2-dichlorobenzene) and piperazine. nih.gov This reaction is known for its high functional group tolerance and excellent yields. Another powerful technique is the Ullmann condensation, a copper-catalyzed reaction that is also effective for forming the N-aryl bond. nih.gov Aromatic nucleophilic substitution (SNAr) reactions are also a viable option, particularly when the aryl halide is activated by electron-withdrawing groups. nih.gov
For the synthesis of N-arylpiperazines, nickel-catalyzed amination of aryl chlorides has been shown to be a selective and efficient method. researchgate.net Using a Ni(0) catalyst in conjunction with a 2,2'-bipyridine (B1663995) ligand allows for the mono-arylation of piperazine with aryl chlorides, providing a direct route to compounds like 1-(2-chlorophenyl)piperazine. researchgate.net The reaction conditions can be controlled to favor either mono- or diarylation of the piperazine. researchgate.net
The choice of method often depends on the specific substrate and the desired scale of the reaction. For laboratory-scale synthesis, Buchwald-Hartwig amination is often preferred due to its versatility, while for larger-scale production, the cost-effectiveness of copper or nickel catalysis may be more advantageous.
Modern Synthetic Innovations and Derivatization Approaches
In recent years, the field of organic synthesis has seen a significant shift towards the development of more efficient, sustainable, and diversity-oriented synthetic methods. These innovations are being increasingly applied to the synthesis of complex molecules like 4-(2-chlorophenyl)piperazine-1-sulfonamide and its analogues.
Multicomponent Reaction Systems for Structural Diversity
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. rsc.orgthieme-connect.com These reactions are highly atom-economical and offer a streamlined approach to the synthesis of complex scaffolds.
One such example is the Ugi multicomponent reaction, which can be employed for the de novo synthesis of highly substituted piperazine derivatives. thieme-connect.com This is followed by a cyclization step to form the piperazine ring. thieme-connect.com Another innovative approach involves a one-pot, four-component reaction for the synthesis of substituted piperazines, utilizing the cleavage of a DABCO (1,4-diazabicyclo[2.2.2]octane) salt. rsc.org This strategy allows for the efficient assembly of the piperazine core with diverse substituents. rsc.org
These MCR-based approaches are particularly valuable in medicinal chemistry and drug discovery, where the ability to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies is crucial.
Green Chemistry Principles in Sulfonamide Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to minimize the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
A notable example is the synthesis of sulfonamides in water, which avoids the use of volatile organic solvents. rsc.org This method utilizes dynamic pH control and equimolar amounts of the amine and sulfonyl chloride, with product isolation achieved by simple filtration after acidification. rsc.org Another green approach involves the use of mechanochemistry, where reactions are carried out in a ball mill in the absence of a solvent. rsc.org This one-pot, double-step procedure for sulfonamide synthesis is mediated by solid sodium hypochlorite (B82951) and is both environmentally friendly and cost-effective. rsc.org
Furthermore, the use of recyclable catalysts, such as the magnetite-immobilized nano-Ru catalyst for the coupling of sulfonamides and alcohols, aligns with the principles of green chemistry by allowing for easy separation and reuse of the catalyst. acs.org These sustainable methods not only reduce waste and energy consumption but also often lead to safer and more efficient synthetic processes. researchgate.netresearchgate.net
Spectroscopic and Analytical Characterization Paradigms for Novel Compounds
The unambiguous characterization of novel compounds like this compound and its analogues is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
The primary methods for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). mdpi.commdpi.com
¹H NMR spectroscopy provides information about the number and types of protons in a molecule and their connectivity. For a compound like this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, as well as signals for the methylene (B1212753) protons of the piperazine ring. The chemical shifts and coupling patterns of these signals would be consistent with the proposed structure.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum would show distinct signals for each unique carbon atom, including the aromatic carbons of the 2-chlorophenyl ring and the aliphatic carbons of the piperazine ring.
Mass Spectrometry is used to determine the molecular weight of the compound and can also provide information about its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecule. mdpi.com
In addition to NMR and MS, other analytical techniques such as Infrared (IR) spectroscopy and elemental analysis are also used to provide complementary structural information and to confirm the purity of the synthesized compounds. mdpi.com
Table 1: Representative Spectroscopic Data for Structurally Similar Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
|---|---|---|---|
| N-(2-Chlorophenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamide | 1.55, 1.74, 2.32, 2.50, 2.88, 3.06, 3.49, 4.45, 7.29, 7.44, 7.57, 7.87, 8.07, 9.01, 9.68 | Not provided | 480, 482 [M+H]⁺ |
| (3-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone | 2.53, 7.15-7.68 | 12.50, 120.10, 125.58, 126.46, 127.57, 128.68, 129.29, 129.35, 129.43, 129.50, 131.79, 131.98, 132.33, 133.44, 138.51, 138.74, 143.37, 150.60, 192.16 | 373.1110 [M+H]⁺ |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Chlorophenyl Piperazine 1 Sulfonamide Analogues
Identification of Core Pharmacophoric Elements Critical for Activity
Pharmacophore modeling, a cornerstone in drug discovery, helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For the class of compounds related to 4-(2-Chlorophenyl)piperazine-1-sulfonamide, which are often investigated as ligands for serotonin (B10506) and dopamine (B1211576) receptors, several key pharmacophoric elements have been identified. nih.govnih.gov
A typical pharmacophore model for these arylpiperazine sulfonamides includes:
An aromatic ring: In this case, the 2-chlorophenyl group, which often engages in hydrophobic or pi-pi stacking interactions within the receptor's binding pocket. nih.gov
A protonatable nitrogen atom: The piperazine (B1678402) ring contains a tertiary amine that can be protonated at physiological pH, forming a crucial hydrogen bond with acidic residues, such as aspartate, in the target receptor. nih.gov
A hydrogen bond acceptor: The oxygen atoms of the sulfonamide group serve as hydrogen bond acceptors, contributing to the binding affinity. nih.gov
Pharmacophore models for long-chain arylpiperazines (LCAPs) and sulfonamide-containing compounds targeting the 5-HT7 receptor have been elucidated, revealing overlapping key features such as hydrophobic/aromatic regions and a hydrogen bond donor. nih.gov These models provide a rational basis for designing new analogues with potentially enhanced activity.
Systematic Exploration of Substituent Effects on Biological Potency and Selectivity
The biological activity and selectivity of this compound analogues can be significantly modulated by systematic changes to their chemical structure. These modifications include altering halogenation patterns, modifying the aromatic ring, and replacing it with heterocyclic systems.
Halogenation Patterns: The position and nature of halogen substituents on the phenyl ring are critical determinants of biological activity. For instance, in a series of 1-(2,3-dichlorophenyl)piperazine (B491241) analogues, the chlorine atoms were found to influence affinity for serotonin and dopamine receptors. nih.gov The presence of a halogen, such as the chloro group at the ortho position in the titular compound, can impact the molecule's conformation and electronic properties, thereby affecting its interaction with the receptor. Studies on related arylpiperazine derivatives have shown that halogen substitution is essential for inhibitory effects on certain transporters. frontiersin.orgpolyu.edu.hk
Aromatic Ring Modifications: Modifications to the phenyl ring, such as the introduction of other substituents or its replacement, can lead to significant changes in potency and selectivity. For example, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring in some arylpiperazine compounds was found to abolish inhibitory effects on certain transporters, but the addition of a chloride to the meta position of the benzene ring could restore this activity. frontiersin.orgpolyu.edu.hk This highlights the sensitivity of receptor binding to the electronic and steric properties of this part of the molecule.
Heterocyclic Replacements: Replacing the phenyl ring with various heterocyclic systems is a common strategy to explore new chemical space and improve pharmacological profiles. While specific examples directly related to this compound are not detailed in the provided results, the general principle in medicinal chemistry suggests that such modifications can influence factors like metabolic stability, solubility, and receptor interaction patterns.
The following table summarizes the effects of certain structural modifications on the activity of related arylpiperazine derivatives:
| Compound Series | Modification | Effect on Activity | Target(s) |
| Arylpiperazinylalkyl derivatives | Replacement of carboxamide with sulfonamide | Varied or similar activities with p-xylyl spacer; sulfonamides with benzyl (B1604629) spacer showed highest serotoninergic affinity. nih.gov | 5-HT1A, 5-HT6, 5-HT7, D2 receptors |
| Arylalkyl/arylalkylsulfonyl piperazine derivatives | Halogen substitution on the aryl ring | Displayed relatively high affinity to σ1 receptors and low affinity to σ2 receptors. nih.gov | Sigma receptors |
| FPMINT Analogues | Replacement of naphthalene with benzene | Abolished inhibitory effects. frontiersin.orgpolyu.edu.hk | Equilibrative Nucleoside Transporters (ENTs) |
| FPMINT Analogues | Addition of chloride to meta-position of benzene | Restored inhibitory effect on ENT1. frontiersin.orgpolyu.edu.hk | ENT1 |
Conformational Analysis and its Correlation with Receptor Recognition
The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. Conformational analysis of piperazine-containing compounds reveals that the piperazine ring typically adopts a chair conformation. For 2-substituted piperazines, the axial conformation is often preferred. nih.gov
Molecular modeling studies on related arylpiperazine derivatives have shown that the conformation of the molecule within the receptor binding site can differ depending on the specific interactions formed. For example, the structural similarities of a carboxamide derivative in complex with 5-HT1A and D2 receptors were found to be high, while the corresponding sulfonamide analogue showed significantly different binding modes in the two receptors. nih.gov This suggests that the sulfonamide linkage can impart a different conformational preference upon binding.
The orientation of the aryl group relative to the piperazine ring is also a critical factor. The flexibility of the molecule allows it to adopt different conformations to fit into the binding pockets of various receptors, which can influence its selectivity profile.
Role of the Sulfonamide Linker and Piperazine Ring in Ligand-Target Interactions
The sulfonamide linker and the piperazine ring are not merely spacers but play active roles in the interaction with target receptors.
Piperazine Ring: The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to present substituents in a defined spatial orientation. patsnap.com The protonatable nitrogen atom (N4) of the piperazine ring is a key feature, often forming a salt bridge with an acidic amino acid residue, such as aspartate, in the binding site of aminergic G-protein coupled receptors. nih.gov The other nitrogen atom (N1) serves as an attachment point for the aryl group, and its substitution pattern can greatly influence the compound's pharmacological profile.
Computational Methodologies Applied to 4 2 Chlorophenyl Piperazine 1 Sulfonamide Research
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(2-Chlorophenyl)piperazine-1-sulfonamide and related arylpiperazine derivatives, docking simulations are crucial for identifying potential protein targets and elucidating the specific molecular interactions that govern binding affinity.
Researchers utilize docking to screen these compounds against various protein targets implicated in diseases like cancer and neurological disorders. For instance, studies on similar sulfonamide-containing molecules have used docking to evaluate binding modes within the active sites of specific enzymes. nih.govbiointerfaceresearch.com In a typical study, the 2D structure of the ligand is converted to a 3D conformation and then placed into the binding site of a target protein. The simulation then explores various binding poses, calculating a "docking score" that estimates the binding affinity.
Key interactions frequently observed for this class of compounds include:
Hydrogen Bonds: The sulfonamide group (-SO2NH2) is a potent hydrogen bond donor and acceptor, often forming critical interactions with polar amino acid residues in the protein's active site.
Hydrophobic Interactions: The chlorophenyl and piperazine (B1678402) rings typically engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, valine, and phenylalanine. nih.gov
Pi-Pi Stacking: The aromatic chlorophenyl ring can form favorable pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, or phenylalanine.
For example, in docking studies of arylpiperazine derivatives against the MDM2 protein, a key cancer target, the 2-(4-phenylpiperazin-1-yl)-1,3,5-triazine fragment was found to occupy a hydrophobic pocket, interacting with residues like Leu54 and Met62. nih.gov Such detailed interaction mapping is vital for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors.
Table 1: Representative Ligand-Protein Interactions for Arylpiperazine Sulfonamide Analogues
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| MDM2 | Leu54, Met62, Val93 | Hydrophobic | nih.gov |
| Human Colorectal Carcinoma Receptor | GLU98, GLU99 | Hydrogen Bond, Hydrophobic | biointerfaceresearch.com |
| Dopamine (B1211576) Transporter (DAT) | Not Specified | High Affinity Binding | nih.gov |
| VEGFR-2 | Not Specified | Inhibitory Binding | researchgate.net |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked conformation and to understand the dynamic behavior of the complex under simulated physiological conditions. researchgate.net
In a typical MD simulation, the docked complex is placed in a simulated environment of water molecules and ions. The forces between all atoms are calculated, and Newton's laws of motion are applied to predict the movement of atoms over a specific period, often in the nanosecond range. The results of these simulations can confirm whether the interactions predicted by docking are stable. researchgate.netnih.gov
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial docked positions. A stable, low-RMSD value over the simulation time suggests a stable binding complex.
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by ligand binding.
Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over time, confirming the stability of these crucial interactions.
For sulfonamide derivatives, MD simulations have been used to confirm the stability of the complex formed between the compound and its target protein, revealing a stable conformation and binding pattern within the simulated environment. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like this compound. researchgate.netnih.gov These calculations provide insights into the molecule's geometry, electronic distribution, and chemical reactivity.
Commonly calculated descriptors include:
HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. biointerfaceresearch.comresearchgate.net A smaller gap suggests the molecule is more reactive and can more easily participate in charge-transfer interactions. For a related sulfonamide, the HOMO-LUMO energy gap was calculated to be 3.85647 eV. biointerfaceresearch.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of the molecule. researchgate.net These maps identify electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For aryl sulfonyl piperazine derivatives, MEP analysis has shown that negative potential is localized over the sulfamide (B24259) function, while positive potential is found on the hydrogen atoms, indicating likely sites for intermolecular interactions. researchgate.net
Mulliken's Net Charges: These calculations assign partial charges to each atom in the molecule, helping to understand charge distribution and delocalization. researchgate.net
These quantum chemical parameters are fundamental for understanding the molecule's intrinsic properties that drive its biological activity and are often used as descriptors in QSAR models.
Table 2: Quantum Chemical Descriptors for a Representative Sulfonamide Derivative
| Parameter | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -5.95055 eV | Energy of the highest occupied molecular orbital | biointerfaceresearch.com |
| LUMO Energy | -2.09408 eV | Energy of the lowest unoccupied molecular orbital | biointerfaceresearch.com |
| HOMO-LUMO Gap (ΔE) | 3.85647 eV | Indicator of chemical reactivity and stability | biointerfaceresearch.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like substituted 4-phenylpiperazines, QSAR models can predict the activity of new, unsynthesized derivatives. nih.gov
The process involves:
Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govnih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
QSAR studies on 4-phenylpiperazines have successfully created statistically significant models to predict cytotoxic activity against various cancer cell lines. nih.gov These models help identify which structural features and physicochemical properties are most critical for the desired biological effect, providing a roadmap for designing more potent compounds. researchgate.netnih.gov
In Silico Prediction of Pharmacological Characteristics
Before committing to expensive synthesis and testing, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net These in silico predictions help to filter out compounds with poor pharmacological profiles early in the drug discovery process. nih.gov
For sulfonamide and piperazine-containing compounds, several key properties are evaluated:
Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds adhering to these rules are more likely to be orally bioavailable. Studies on related sulfonamide Schiff bases have shown they can follow Lipinski's rules, making them suitable candidates for oral drug use. nih.gov
Oral Bioavailability: Computational models predict the percentage of an orally administered drug that reaches systemic circulation.
ADMET Properties: Various models predict characteristics such as blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.gov
These predictions provide a comprehensive in silico profile of a compound's likely behavior in the body, allowing researchers to prioritize candidates with the highest probability of success in later clinical stages. researchgate.netnih.gov
Rational Drug Design and Lead Optimization Strategies for 4 2 Chlorophenyl Piperazine 1 Sulfonamide Derivatives
Hit-to-Lead Identification and Optimization Approaches
The journey from an initial screening "hit" to a viable "lead" compound is a critical phase in drug discovery known as the hit-to-lead process. youtube.com This stage involves transforming a compound that shows desired biological activity in an initial screen into a lead molecule with a more promising therapeutic potential through chemical modifications. patsnap.compatsnap.com For derivatives of 4-(2-chlorophenyl)piperazine-1-sulfonamide, this process involves a systematic evaluation of its structure-activity relationships (SAR). patsnap.com
The optimization process meticulously dissects the molecule into its core components: the 2-chlorophenyl group, the piperazine (B1678402) ring, and the sulfonamide linker. Each section is then systematically modified to identify key functional groups responsible for biological activity and to enhance properties such as potency and selectivity. patsnap.comresearchgate.net For example, in the development of related piperazine amides as NaV1.7 inhibitors, early lead compounds were subjected to SAR exploration where various substitution patterns on the aromatic rings were explored. nih.gov It was found that specific substitutions, such as a 4-cyano group, provided a desirable combination of potency and selectivity while also blocking potential sites of oxidative metabolism. nih.gov
Similarly, modifications to the piperazine ring itself, such as the introduction of small alkyl groups or the creation of bridged bicyclic structures, can significantly improve in vitro activity and selectivity over related targets. researchgate.netnih.gov The goal is to establish clear SAR trends that guide the synthesis of analogues with an optimal balance of properties, including target potency, selectivity, aqueous solubility, and microsomal stability. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to transforming a preliminary hit into a robust lead candidate ready for further development. patsnap.compatsnap.com
Table 1: Illustrative Structure-Activity Relationship (SAR) for Piperazine-Sulfonamide Derivatives This table is a conceptual representation based on common optimization strategies for similar scaffolds.
| Modification Area | Substituent/Modification | Observed Effect on Activity/Properties | Reference |
|---|---|---|---|
| Aromatic Ring (2-Chlorophenyl) | Replacement of Chlorine with Fluorine | May alter binding affinity and metabolic stability. | researchgate.net |
| Addition of Cyano group | Can improve potency and block metabolic oxidation. | nih.gov | |
| Replacement of Phenyl with Pyridyl | May enhance metabolic stability and solubility. | ||
| Piperazine Core | Introduction of Methyl group | Can improve in vitro activity. | researchgate.net |
| Formation of Bridged Bicyclic Ring | May increase selectivity but can impact solubility. | nih.gov | |
| Linker (Sulfonamide) | Replacement with Amide | Changes hydrogen bonding capacity and geometry. | researchgate.net |
Bioisosteric and Scaffold Hopping Methodologies for Enhanced Activity
Lead optimization frequently employs the strategies of bioisosteric replacement and scaffold hopping to address liabilities in a lead compound, such as poor metabolic stability, low solubility, or off-target activity, while retaining or improving potency. mdpi.com Bioisosterism involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, leading to a broadly similar biological effect. baranlab.orgdrugdesign.org
For the this compound scaffold, numerous bioisosteric replacements can be envisioned.
Aromatic Ring: The chloro substituent on the phenyl ring could be replaced with other groups like fluorine, a methyl group, or a trifluoromethyl group to fine-tune electronic properties and metabolic stability.
Piperazine Core: The piperazine ring is a common motif in drug design, and many bioisosteres have been developed. enamine.netenamine.net For instance, replacing the piperazine with a diazabicyclo[3.1.1]heptane or diazabicyclo[3.2.1]octane structure has been shown to enhance selectivity in certain contexts. nih.gov
Sulfonamide Linker: The sulfonamide group can be replaced by other hydrogen-bond accepting linkers, such as an amide, which can alter the compound's chemical properties and binding interactions. researchgate.net
Scaffold hopping is a more radical approach where the central core of the molecule is replaced with a structurally distinct scaffold that maintains a similar three-dimensional arrangement of the key pharmacophoric elements. dundee.ac.uk This can lead to the discovery of novel chemical series with significantly improved properties, such as enhanced solubility or a more favorable intellectual property position. dundee.ac.uk For example, a triazolopyridine scaffold has been used to replace an imidazopyridine core to improve metabolic stability. Applying this to the current scaffold, the entire phenylpiperazine-sulfonamide backbone could be replaced by a completely different chemical structure that still presents the key interacting groups to the biological target in the correct orientation.
Table 2: Examples of Bioisosteric Replacement and Scaffold Hopping Concepts
| Original Moiety | Strategy | Potential Replacement | Rationale | Reference |
|---|---|---|---|---|
| 2-Chlorophenyl | Bioisosteric Replacement | 2-Trifluoromethylphenyl | Modulate electronic properties and lipophilicity. | drugdesign.org |
| Piperazine Ring | Bioisosteric Replacement | Diazabicyclo[3.2.1]octane | Constrain conformation, potentially improving selectivity. | nih.gov |
| Sulfonamide | Bioisosteric Replacement | Amide or Reverse Amide | Alter hydrogen bonding pattern and chemical stability. | researchgate.net |
| Phenylpiperazine | Scaffold Hopping | Triazolopyridine | Improve metabolic stability and physicochemical properties. |
Structure-Based Drug Design in the Context of Target Modulation
Structure-based drug design (SBDD) is a powerful paradigm that leverages high-resolution structural information of a biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. patsnap.comnih.gov By understanding the three-dimensional architecture of the target's binding site, medicinal chemists can rationally design molecules that fit precisely and form optimal interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.gov
The development of piperazine sulfonamide derivatives as HIV-1 protease inhibitors serves as an excellent example of SBDD in action. nih.govosti.gov Researchers were inspired by examining the enzyme-bound crystal structures of existing inhibitors. nih.gov It was observed that one compound's morpholine (B109124) oxygen bound to the enzyme's "flap" region via a bridging water molecule, while another compound's sulfonamide moiety bound directly to the same region. nih.govosti.gov This led to the design of a hybrid piperazine sulfonamide core intended to displace the bridging water molecule and form a more favorable, direct hydrogen bond with the flap residues (Ile50A and Ile50B). nih.gov This rational design, confirmed by X-ray crystallography of the new inhibitor bound to the enzyme, resulted in a significant increase in binding affinity and antiviral activity. nih.gov
This iterative process of designing a compound, determining its co-crystal structure with the target, analyzing the binding mode, and using that information to design the next generation of compounds is the hallmark of SBDD. nih.govnih.gov This approach was also successfully used to design novel piperazine sulfonamide BACE1 inhibitors for Alzheimer's disease, where X-ray crystallography and molecular modeling were used to explore the enzyme's binding pockets. nih.gov
Table 3: Key Molecular Interactions in Structure-Based Design of a Piperazine Sulfonamide Inhibitor This table is a conceptual representation based on the design of HIV-1 protease inhibitors.
| Inhibitor Moiety | Target Residue(s) | Type of Interaction | Consequence of Interaction | Reference |
|---|---|---|---|---|
| Piperazine Amine | Asp25A / Asp25B | Hydrogen Bond / Ionic | Anchors the inhibitor in the active site. | nih.gov |
| Sulfonyl Oxygen | Ile50A / Ile50B | Direct Hydrogen Bond | Displaces bridging water, increases binding affinity. | nih.govosti.gov |
| Phenyl Ring | Hydrophobic Pocket | van der Waals / Hydrophobic | Enhances binding and contributes to selectivity. | nih.gov |
Fragment-Based Lead Discovery and Optimization in Piperazine-Sulfonamide Scaffolds
Fragment-based lead discovery (FBLD) has emerged as an efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds. wikipedia.orgresearchgate.net FBLD begins by screening libraries of small, low-molecular-weight molecules (fragments, typically <300 Da) for weak but efficient binding to a biological target. wikipedia.orgnih.gov Once these fragments are identified, they serve as starting points for building more potent, lead-like molecules through strategies such as fragment growing, linking, or merging. researchgate.netmdpi.com
Applying this strategy to the piperazine-sulfonamide scaffold, one could imagine a screening campaign identifying two separate fragments: one being a simple piperazine derivative (e.g., 1-(2-chlorophenyl)piperazine) and another being a small aromatic sulfonamide. If biophysical methods like X-ray crystallography show these fragments binding in adjacent pockets of the target protein, they can be chemically linked together to create a single, more potent molecule. mdpi.com Alternatively, a single fragment hit could be "grown" by adding chemical functionality, piece by piece, to extend its reach into neighboring pockets and pick up additional favorable interactions, eventually building out the full this compound structure. nih.gov
The FBLD approach is highly efficient because it explores chemical space more effectively and often produces leads with better physicochemical properties compared to traditional HTS hits. researchgate.net A notable success story for a piperazine-containing drug developed via FBLD is Venetoclax, a BCL-2 inhibitor, demonstrating the power of this technique to generate novel and effective therapeutics. mdpi.com The optimization of fragment hits into leads is often guided by structural biology, making FBLD a highly synergistic approach with structure-based design. nih.gov
Table 4: Conceptual Illustration of Fragment-Based Approach to a Piperazine-Sulfonamide Lead
| Step | Description | Example Fragment(s) | Result |
|---|
| 1. Fragment Screening | Identify low-molecular-weight fragments that bind to the target. | Fragment A: 1-(2-Chlorophenyl)piperazine Fragment B: Benzenesulfonamide | Two low-affinity hits binding in adjacent sites. | | 2. Fragment Linking | Synthesize a new molecule that connects the two fragments. | A linker is designed to connect the piperazine nitrogen of Fragment A to the sulfonamide nitrogen of Fragment B. | A single, higher-affinity molecule is created. | | 3. Lead Optimization | Further modify the linked molecule to optimize interactions and properties. | Modifications to the phenyl rings and linker length. | A potent lead compound, such as a this compound derivative. |
Future Perspectives and Emerging Avenues in 4 2 Chlorophenyl Piperazine 1 Sulfonamide Research
Identification of Novel Molecular Targets for Therapeutic Intervention
While initial research into piperazine (B1678402) sulfonamides has identified targets such as HIV-1 protease and β-secretase (BACE1), the structural motifs present in 4-(2-Chlorophenyl)piperazine-1-sulfonamide suggest a broader range of potential biological interactions. hilarispublisher.com The future of research in this area will likely involve extensive screening and molecular modeling studies to uncover novel molecular targets, thereby unlocking new therapeutic avenues.
The sulfonamide group is a well-established pharmacophore known to interact with a variety of enzymes beyond viral proteases. nih.govmdpi.com Prospective research could investigate the interaction of this compound and its derivatives with enzymes such as carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers, and various kinases that play crucial roles in cell signaling and proliferation. vulcanchem.commdpi.com
Furthermore, the piperazine ring is a common feature in many centrally active agents, exhibiting affinity for G Protein-Coupled Receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. vulcanchem.com This suggests that this compound could be a candidate for developing modulators of these neurotransmitter systems, with potential applications in psychiatric and neurodegenerative disorders. The hybridization of benzene (B151609) sulfonamide with piperazine has already shown promise in inhibiting enzymes relevant to neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Exploring these and other targets, including matrix metalloproteinases (MMPs) involved in tissue remodeling and inflammation, could reveal previously untapped therapeutic potential. nih.gov
| Potential Molecular Target | Associated Therapeutic Area | Rationale for Investigation |
|---|---|---|
| Carbonic Anhydrases | Glaucoma, Epilepsy, Cancer | The sulfonamide moiety is a classic inhibitor of this enzyme class. mdpi.com |
| Kinases | Cancer, Inflammatory Diseases | Sulfonamides are known to bind to the ATP pockets of various kinases. vulcanchem.com |
| Serotonin (5-HT) & Dopamine Receptors | Depression, Anxiety, Schizophrenia | The piperazine scaffold is a common pharmacophore in many CNS-active drugs. vulcanchem.com |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Piperazine-based hybrids have shown inhibitory activity against AChE. nih.gov |
| Matrix Metalloproteinases (MMPs) | Arthritis, Cancer Metastasis | Piperazine sulfonamide structures have been designed as potent MMP inhibitors. nih.gov |
Design and Synthesis of Multi-Target Directed Ligands
The complexity of multifactorial diseases, such as neurodegenerative disorders and cancer, has highlighted the limitations of single-target drugs. This has led to the emergence of the Multi-Target Directed Ligand (MTDL) paradigm, where a single molecule is designed to interact with multiple biological targets simultaneously. benthamscience.comacs.org The this compound scaffold is an ideal template for the development of MTDLs due to its synthetic tractability and the presence of distinct structural domains that can be independently modified.
A key strategy involves molecular hybridization, where the core piperazine sulfonamide structure is chemically linked to another pharmacophore known to act on a different, disease-relevant target. For instance, in the context of Alzheimer's disease, the BACE1 inhibitory action of a piperazine sulfonamide could be combined with the cholinesterase-inhibiting properties of a tacrine (B349632) or donepezil (B133215) fragment. nih.gov Similarly, piperazine-substituted chalcones have been explored as inhibitors of monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and BACE-1 for neurological disorders. researchgate.net
Another approach is to introduce specific functional groups onto the phenyl or piperazine rings to induce affinity for a secondary target. By analyzing the structure-activity relationships of known ligands for different targets, medicinal chemists can rationally design modifications to the this compound molecule to create a dual-acting compound. Recent work on benzene sulfonamide-piperazine hybrids has demonstrated the potential to combine enzyme inhibition with antioxidant activity in a single molecule. nih.gov
| Core Scaffold | Added Pharmacophore / Modification | Potential Dual Targets | Potential Therapeutic Application |
|---|---|---|---|
| Piperazine Sulfonamide | Cholinesterase Inhibitor Fragment | BACE1 and Acetylcholinesterase (AChE) | Alzheimer's Disease |
| Piperazine Sulfonamide | Chalcone Moiety | Monoamine Oxidase B (MAO-B) and BACE1 | Neurodegenerative Diseases |
| (Chlorophenyl)piperazine | Sulfonamide-linked Antioxidant | Enzyme Target (e.g., Tyrosinase) and Reactive Oxygen Species (ROS) | Skin Disorders, Neuroprotection |
| Piperazine Sulfonamide | Kinase-binding Moiety | A Primary Target and a specific Protein Kinase | Oncology |
Advancements in Synthetic Accessibility and Scalability
One of the most promising areas for innovation is the application of modern synthetic methodologies, such as C–H functionalization. nsf.govmdpi.com These techniques allow for the direct modification of the carbon-hydrogen bonds on the piperazine or aromatic rings, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. This approach not only enhances efficiency but also provides rapid access to a diverse library of analogues for structure-activity relationship studies. mdpi.com
Furthermore, the principles of process chemistry will be crucial for scalability. This includes optimizing reaction conditions (e.g., solvent choice, temperature, catalyst loading), developing one-pot or flow chemistry procedures to reduce isolation and purification steps, and ensuring the safety and reproducibility of the synthesis on a larger scale. The development of novel catalysts and reagents that can facilitate key bond-forming reactions, such as the sulfonylation of the piperazine nitrogen, under milder conditions will also be a significant area of advancement. hilarispublisher.comresearchgate.net
| Parameter | Traditional Synthesis | Advanced / Scalable Synthesis |
|---|---|---|
| Strategy | Multi-step synthesis from pre-functionalized building blocks. | Late-stage C-H functionalization, flow chemistry, one-pot reactions. |
| Step Economy | Often lower, with multiple protection/deprotection and functional group interconversion steps. | Higher, with fewer discrete steps. |
| Diversification | Limited by the availability of starting materials. | Facilitates rapid generation of diverse analogues. nsf.gov |
| Scalability | May face challenges with reagent stoichiometry, heat transfer, and purification. | Designed for efficiency, safety, and reproducibility on a large scale. |
Development of Advanced In Vitro and In Vivo Models for Comprehensive Evaluation
To accurately assess the therapeutic potential and safety of this compound and its derivatives, particularly for complex CNS disorders, it is imperative to move beyond traditional preclinical models. The development and application of advanced in vitro and in vivo systems that more closely mimic human physiology and pathology are critical for improving the clinical translation of research findings.
Advanced In Vitro Models: The limitations of conventional two-dimensional (2D) cell cultures, which fail to replicate the complex microenvironment of tissues, are well-documented. nih.gov The future lies in the adoption of three-dimensional (3D) cell culture models, such as spheroids and organoids. nih.govmoleculardevices.comcorning.com For CNS drug discovery, brain organoids derived from human induced pluripotent stem cells (iPSCs) offer an unparalleled opportunity to study drug effects in a model that recapitulates aspects of human brain architecture and function. worldpharmatoday.com Furthermore, microfluidic devices, known as "organs-on-a-chip," can model specific physiological barriers like the blood-brain barrier (BBB) or create interconnected systems of different organ types (e.g., gut-liver-brain) to study pharmacokinetics and systemic effects. emulatebio.commdpi.comnih.govazolifesciences.com These models provide a more predictive platform for assessing efficacy and potential neurotoxicity early in the drug discovery process. sartorius.comyoutube.com
| Model Type | Key Features | Specific Application for Piperazine Sulfonamides |
|---|---|---|
| 3D Spheroids/Organoids | Recreate tissue-like architecture and cell-cell interactions. worldpharmatoday.com | Assessing efficacy and neurotoxicity in brain organoids for neurodegenerative disease candidates. worldpharmatoday.com |
| Blood-Brain Barrier (BBB) on-a-Chip | Microfluidic device with endothelial cells, pericytes, and astrocytes to model the BBB. azolifesciences.com | Quantifying the ability of CNS-targeted compounds to cross the BBB. |
| Multi-Organ-Chips | Interconnected micro-chambers with different cell types to mimic organ interactions. azolifesciences.com | Evaluating metabolism, systemic toxicity, and pharmacokinetic profiles. |
| iPSC-Derived Neuronal Co-cultures | Patient-specific neurons cultured with glia to model specific diseases. sartorius.com | Testing compound efficacy in a genetically relevant disease context (e.g., familial Alzheimer's). |
Advanced In Vivo Models: While in vitro systems are powerful, in vivo models remain essential for understanding the effects of a drug candidate on a whole, living organism. mdpi.com For neurodegenerative diseases, transgenic animal models that express human disease-causing genes (e.g., mouse models of Alzheimer's disease) are invaluable for efficacy testing. nih.gov Moreover, alternative model organisms like Drosophila melanogaster (fruit fly) and Danio rerio (zebrafish) are gaining prominence. nih.govfrontiersin.orginvivobiosystems.com Their genetic tractability and rapid life cycles make them highly suitable for large-scale, in vivo screening of compound libraries to identify promising hits and elucidate mechanisms of action. nih.govnih.gov These models offer a bridge between high-throughput in vitro screening and more complex, low-throughput mammalian studies.
| Model Type | Key Features | Specific Application for Piperazine Sulfonamides |
|---|---|---|
| Transgenic Mice | Express human genes associated with a specific disease (e.g., APP, Tau for Alzheimer's). | Evaluating long-term efficacy and impact on disease pathology in a mammalian system. |
| Drosophila melanogaster (Fruit Fly) | Powerful genetic tools, rapid lifecycle, complex nervous system. nih.gov | High-throughput screening for compounds that rescue neurodegenerative phenotypes. nih.gov |
| Danio rerio (Zebrafish) | Optical transparency in larvae allows for live imaging of neuronal processes. invivobiosystems.com | Assessing compound effects on neuronal development, degeneration, and regeneration in real-time. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-chlorophenyl)piperazine-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a piperazine core and introduce substituents via nucleophilic substitution or coupling reactions. For example, 1-(2-chlorophenyl)piperazine can be synthesized by reacting 2-chlorobenzene derivatives with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Sulfonamide formation: React the piperazine intermediate with sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) in anhydrous solvents (e.g., dichloromethane) at 0–5°C to avoid side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and use catalysts like triethylamine to improve yields .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Confirm regiochemistry using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for 2-chlorophenyl; piperazine protons at δ 2.5–3.5 ppm) .
- HPLC-MS : Assess purity (>95%) with reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) and detect molecular ions ([M+H]⁺) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
Q. How does the sulfonamide group influence the compound’s solubility and stability?
- Findings :
- Solubility : The sulfonamide moiety enhances hydrophilicity. Aqueous solubility can be measured via shake-flask method (e.g., ~2.5 mg/mL in PBS pH 7.4) .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Degradation products (e.g., hydrolysis of sulfonamide) are analyzed via LC-MS. Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?
- Approach :
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate electronic properties (e.g., HOMO-LUMO gap) and correlate with antioxidant/antimicrobial activity .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., dopamine D3 receptor). Validate with in vitro assays (IC₅₀ values) .
- SAR Analysis : Compare derivatives with varying substituents (e.g., 4-F vs. 4-Cl) to identify critical pharmacophores .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example :
- Issue : Discrepancies in reported IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase).
- Resolution :
Standardize assay conditions (pH, temperature, substrate concentration).
Validate purity (>98%) via orthogonal methods (HPLC, elemental analysis).
Use positive controls (e.g., donepezil) and replicate experiments across labs .
Q. How can stereoselective synthesis of chiral derivatives be achieved?
- Methodology :
- Chiral Auxiliaries : Employ (R)- or (S)-BINOL derivatives to induce asymmetry during sulfonamide formation .
- Catalytic Asymmetric Synthesis : Use Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) to control stereochemistry .
- Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
